![molecular formula C22H26O6 B1167172 [(1S,2S,5R,7R,8S,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadec-10-en-7-yl] acetate CAS No. 125332-48-1](/img/structure/B1167172.png)

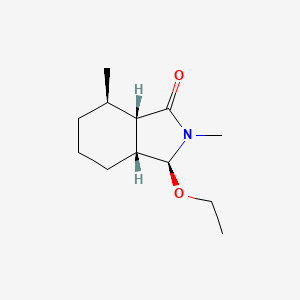

[(1S,2S,5R,7R,8S,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadec-10-en-7-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,2S,5R,7R,8S,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadec-10-en-7-yl] acetate is a natural product found in Isodon eriocalyx with data available.

Scientific Research Applications

Oxetane Formation and Cyclization Reactions

The compound is involved in oxetane formation through 1,3-migration of benzyloxy groups in complex cationic structures. These reactions lead to the creation of novel oxabicyclic and oxatricyclic systems, showcasing the compound's potential in forming intricate molecular architectures (Mosimann & Vogel, 2000).

Synthesis of Complex Organic Molecules

This compound is used in the stereoselective synthesis of complex organic molecules. An example includes the synthesis of pentols and asymmetric synthesis of anhydrohepturonic acid derivatives, demonstrating its utility in constructing intricate chemical structures (Gerber & Vogel, 2001).

Novel Triazole Fatty Acid Derivatives

It's involved in the synthesis of novel triazole fatty acid derivatives. This indicates its role in creating derivatives that could have applications in material science or biological studies (Jie, Pasha, & Alam, 1998).

Synthesis of Anticancer Compounds

The compound is instrumental in the synthesis of intermediates showing moderate anticancer activity. This illustrates its potential in medicinal chemistry, particularly in the development of new therapeutic agents (Rozek et al., 2001).

Synthesis of Homoconduritols and Homoaminoconduritols

It's used in the synthesis of homoconduritols and homoaminoconduritols, highlighting its versatility in synthesizing a variety of cyclic compounds (Kaya et al., 2016).

Oxymercuration-Demercuration Reactions

This compound is part of studies in oxymercuration-demercuration reactions, a key process in organic synthesis that can create various functionalized esters (Lam & Jie, 1976).

Cedranoid Sesquiterpenes Synthesis

It is involved in the synthesis of cedranoid sesquiterpenes, indicating its role in the creation of naturally occurring terpenes which have various applications (Yates et al., 1982).

Novel Azido Fatty Acid Ester Derivatives

The compound participates in the synthesis of novel azido fatty acid ester derivatives, showcasing its contribution to expanding the diversity of fatty acid derivatives (Jie & Alam, 2001).

Properties

CAS No. |

125332-48-1 |

|---|---|

Molecular Formula |

C22H26O6 |

IUPAC Name |

[(1S,2S,5R,7R,8S,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadec-10-en-7-yl] acetate |

InChI |

InChI=1S/C22H26O6/c1-10-12-5-6-13-21(8-12,19(10)28-11(2)23)18(26)16(25)17-20(3,4)15-7-14(24)22(13,17)9-27-15/h12-13,15,19,25H,1,5-9H2,2-4H3/t12-,13-,15-,19-,21-,22-/m1/s1 |

SMILES |

CC(=O)OC1C(=C)C2CCC3C1(C2)C(=O)C(=C4C35COC(C4(C)C)CC5=O)O |

Synonyms |

coetsoidin A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.